![molecular formula C26H26N2 B14213357 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-04-3](/img/structure/B14213357.png)
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a phenyl group at the 2-position and a 4-phenyl-1-piperidinylmethyl group at the 3-position of the indole ring, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions. The phenyl and piperidinylmethyl groups contribute to the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- can be compared with other indole derivatives, such as:
1H-Indole, 3-methyl-2-phenyl-: This compound has a methyl group at the 3-position instead of the piperidinylmethyl group, resulting in different chemical and biological properties.
1H-Indole, 2-phenyl-: Lacks the piperidinylmethyl group, making it less complex and potentially less versatile in certain applications.
1H-Indole-3-carbaldehyde derivatives: These compounds have an aldehyde group at the 3-position, which can undergo different reactions compared to the piperidinylmethyl group.
The uniqueness of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
827015-04-3 |
|---|---|
Formule moléculaire |
C26H26N2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-phenyl-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C26H26N2/c1-3-9-20(10-4-1)21-15-17-28(18-16-21)19-24-23-13-7-8-14-25(23)27-26(24)22-11-5-2-6-12-22/h1-14,21,27H,15-19H2 |
Clé InChI |
SGXBFYFHYKTRKL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)
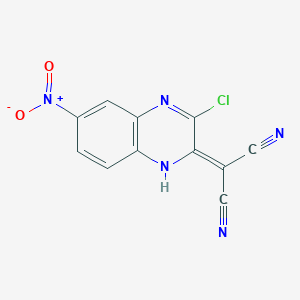
![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)
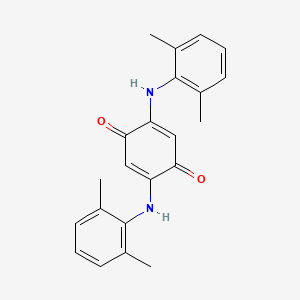
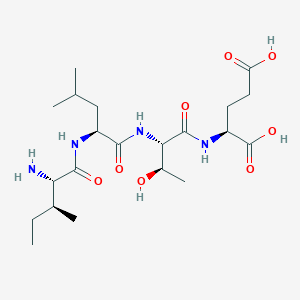
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-tryptophyl-L-leucine](/img/structure/B14213301.png)
![4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine](/img/structure/B14213308.png)
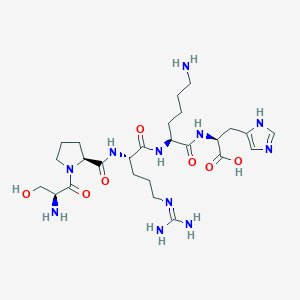
![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
![1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14213327.png)
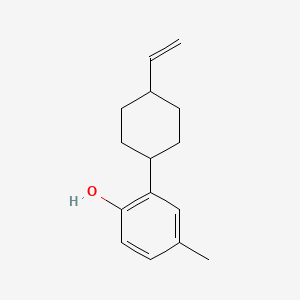
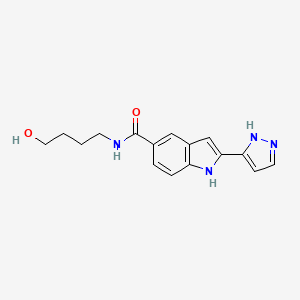
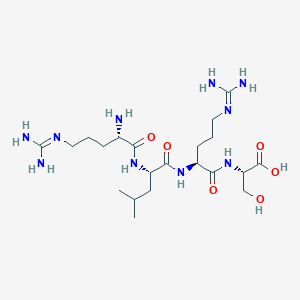
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
